molecular formula C13H13N3O B7979198 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one

2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one

Cat. No.: B7979198
M. Wt: 227.26 g/mol
InChI Key: WDBHCWTXSSWPOI-UHFFFAOYSA-N
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Description

The compound with the identifier “2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one involves several synthetic routes. One common method includes the use of pyridine-containing polycyclic derivatives. The reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one include other pyridine-containing polycyclic derivatives and related chemical entities. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

This compound is unique due to its specific chemical structure and the particular combination of functional groups it possesses

Conclusion

This compound is a compound of significant interest in scientific research due to its unique chemical structure and wide range of applications. Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for further study and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-phenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-12-7-4-8-14-13-11(12)9-16(15-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBHCWTXSSWPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CN(NC2=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CN(NC2=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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